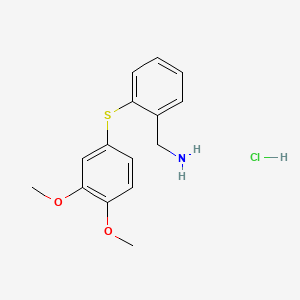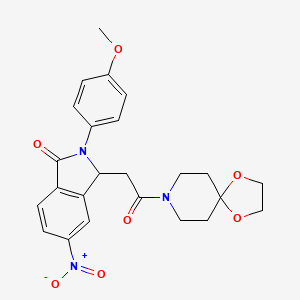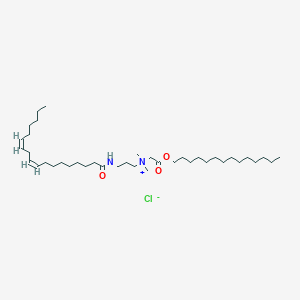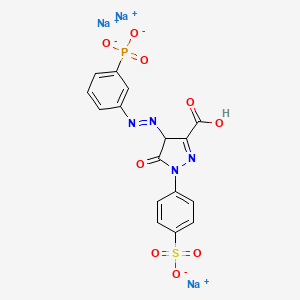
2-Bromo-N,N-diethylcrotonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N,N-diethylcrotonamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the carbon chain and a diethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-diethylcrotonamide typically involves the bromination of N,N-diethylcrotonamide. One common method is the reaction of N,N-diethylcrotonamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-N,N-diethylcrotonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form N,N-diethylcrotonamide.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction Reactions: Commonly performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often involve oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Products include various substituted amides or thiol derivatives.
Reduction Reactions: The primary product is N,N-diethylcrotonamide.
Oxidation Reactions: Products can include carboxylic acids or other oxidized compounds.
Aplicaciones Científicas De Investigación
2-Bromo-N,N-diethylcrotonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N,N-diethylcrotonamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Bromo-N,N-dimethylbenzamide: Similar in structure but with a dimethylamino group instead of a diethylamino group.
N-Bromosuccinimide: Another brominated compound used in organic synthesis, particularly in bromination reactions.
2-Bromo-N,N-diethylacetamide: Shares the diethylamino group but differs in the carbon chain structure.
Uniqueness: 2-Bromo-N,N-diethylcrotonamide is unique due to its specific combination of a bromine atom and a diethylamino group attached to a crotonamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
63992-51-8 |
|---|---|
Fórmula molecular |
C8H14BrNO |
Peso molecular |
220.11 g/mol |
Nombre IUPAC |
(Z)-2-bromo-N,N-diethylbut-2-enamide |
InChI |
InChI=1S/C8H14BrNO/c1-4-7(9)8(11)10(5-2)6-3/h4H,5-6H2,1-3H3/b7-4- |
Clave InChI |
OMIJCHAPEGYDFL-DAXSKMNVSA-N |
SMILES isomérico |
CCN(CC)C(=O)/C(=C/C)/Br |
SMILES canónico |
CCN(CC)C(=O)C(=CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


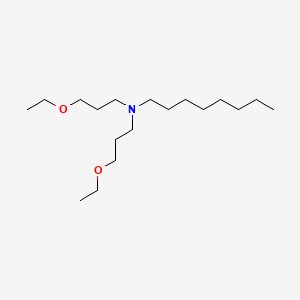


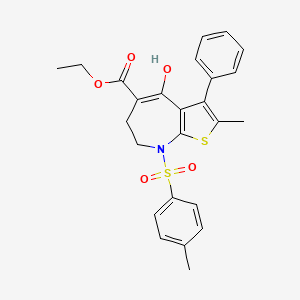

![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)
